![molecular formula C12H8BrNO4 B472603 4-[(5-Bromo-2-furoyl)amino]benzoic acid CAS No. 723755-27-9](/img/structure/B472603.png)

4-[(5-Bromo-2-furoyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

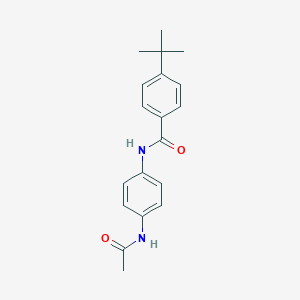

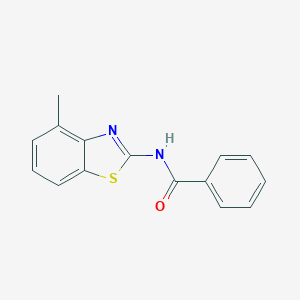

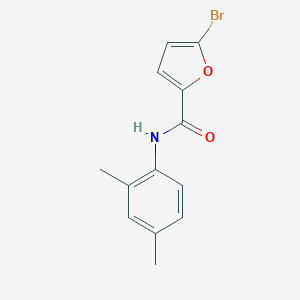

4-[(5-Bromo-2-furoyl)amino]benzoic acid is a chemical compound with the molecular formula C12H8BrNO4 . It has an average mass of 310.100 Da and a monoisotopic mass of 308.963654 Da .

Molecular Structure Analysis

The molecular structure of 4-[(5-Bromo-2-furoyl)amino]benzoic acid consists of a benzoic acid group attached to an amino group, which is further connected to a 5-bromo-2-furoyl group .Aplicaciones Científicas De Investigación

Chemical Reactivity and Mechanism Insights

A study on the aminolysis reactions of 2,4-dinitrophenyl 2-furoate with a series of alicyclic secondary amines reveals insights into the chemical reactivity and mechanism. It was found that the furoate is more reactive than its benzoate counterpart, suggesting the influence of the 2-furoic acid's higher acidity. This research provides foundational knowledge on the behavior of 4-[(5-Bromo-2-furoyl)amino]benzoic acid derivatives in chemical reactions, particularly highlighting the role of the furoyl group in affecting reactivity and mechanistic pathways (Um, Chun, & Akhtar, 2007).

Synthesis of Heterocyclic Compounds

Research into the synthesis of 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine from 2-furoyl chloride provides a methodological approach to creating heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to induce electrophilic substitution reactions showcases the versatile reactivity of 2-furoyl derivatives, including those related to 4-[(5-Bromo-2-furoyl)amino]benzoic acid (El’chaninov, Aleksandrov, & Illenzeer, 2014).

Antimicrobial Applications

A notable application of derivatives of 4-[(5-Bromo-2-furoyl)amino]benzoic acid is in the development of antimicrobial agents. Research demonstrates the synthesis of compounds incorporating the 4-(5-benzoyl-benzoimidazol-2) moiety, which includes structures analogous to 4-[(5-Bromo-2-furoyl)amino]benzoic acid, exhibiting significant antimicrobial activity against a range of gram-positive and gram-negative bacteria as well as fungal species. This suggests potential for these compounds in developing new antimicrobial drugs (Abd El-Meguid, 2014).

Synthesis of Azo Ligand Complexes

The synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its coordination complex with Cd(II) highlights the application of 4-[(5-Bromo-2-furoyl)amino]benzoic acid derivatives in forming metal complexes. These complexes have been examined for their antifungal and antibacterial activities, suggesting their utility in creating compounds with potential biomedical applications (Jaber, Kyhoiesh, & Jawad, 2021).

Development of Schiff Base Compounds

The preparation and study of Schiff base compounds derived from 4-amino benzoic acid, which are related to 4-[(5-Bromo-2-furoyl)amino]benzoic acid, reveal their potential in synthesizing new materials with biological activity. Such research underlines the broader applicability of furoyl and benzoic acid derivatives in creating bioactive compounds with potential uses in pharmaceutical and material sciences (Radi et al., 2019).

Propiedades

IUPAC Name |

4-[(5-bromofuran-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO4/c13-10-6-5-9(18-10)11(15)14-8-3-1-7(2-4-8)12(16)17/h1-6H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIVNDDVYGCWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromo-2-furoyl)amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

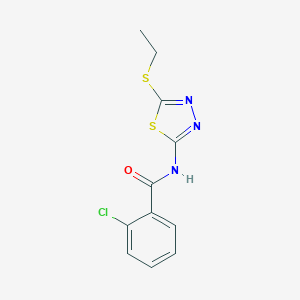

![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B472552.png)